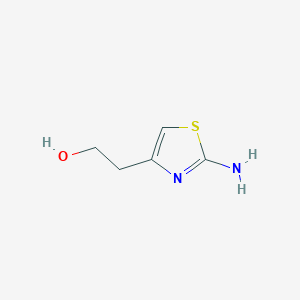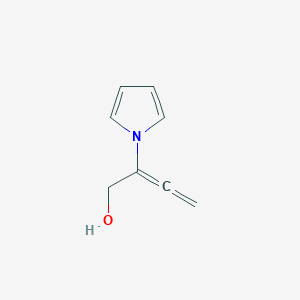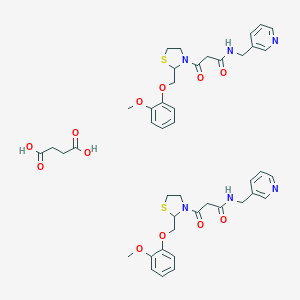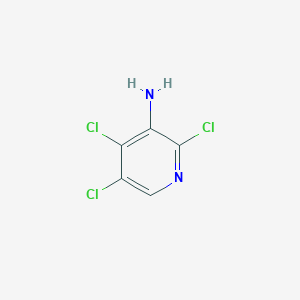
2,4,5-Trichloropyridin-3-amine
Descripción general
Descripción
2,4,5-Trichloropyridin-3-amine (TCPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCPA is a pyridine derivative that is widely used as a building block in the synthesis of various organic compounds. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trichloropyridin-3-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,4,5-Trichloropyridin-3-amine has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), both of which are involved in various cellular processes, including cell proliferation and differentiation. 2,4,5-Trichloropyridin-3-amine has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
2,4,5-Trichloropyridin-3-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. 2,4,5-Trichloropyridin-3-amine has also been shown to inhibit the production of inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory diseases. In addition, 2,4,5-Trichloropyridin-3-amine has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5-Trichloropyridin-3-amine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. 2,4,5-Trichloropyridin-3-amine is also stable under a wide range of conditions, making it easy to handle and store. However, 2,4,5-Trichloropyridin-3-amine has some limitations in lab experiments. It is highly toxic and must be handled with care. 2,4,5-Trichloropyridin-3-amine also has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
2,4,5-Trichloropyridin-3-amine has several potential future directions for scientific research. One area of interest is the development of 2,4,5-Trichloropyridin-3-amine derivatives with improved pharmacological properties for the treatment of various diseases. Another area of interest is the development of new materials using 2,4,5-Trichloropyridin-3-amine as a building block. 2,4,5-Trichloropyridin-3-amine may also have potential applications in the field of catalysis and as a reagent in organic synthesis. Further research is needed to fully understand the potential applications of 2,4,5-Trichloropyridin-3-amine in these areas.
Conclusion:
In conclusion, 2,4,5-Trichloropyridin-3-amine is a pyridine derivative that has gained significant attention in scientific research due to its potential applications in various fields. 2,4,5-Trichloropyridin-3-amine has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. 2,4,5-Trichloropyridin-3-amine has several advantages for use in lab experiments, but also has some limitations. 2,4,5-Trichloropyridin-3-amine has several potential future directions for scientific research, including the development of 2,4,5-Trichloropyridin-3-amine derivatives with improved pharmacological properties and the development of new materials using 2,4,5-Trichloropyridin-3-amine as a building block.
Aplicaciones Científicas De Investigación
2,4,5-Trichloropyridin-3-amine has been widely used in scientific research as a building block in the synthesis of various organic compounds. It has also been studied for its potential applications in the field of medicinal chemistry. 2,4,5-Trichloropyridin-3-amine derivatives have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 2,4,5-Trichloropyridin-3-amine has also been used in the development of new materials, such as liquid crystals and polymers.
Propiedades
Número CAS |
173435-47-7 |
|---|---|
Nombre del producto |
2,4,5-Trichloropyridin-3-amine |
Fórmula molecular |
C5H3Cl3N2 |
Peso molecular |
197.45 g/mol |
Nombre IUPAC |
2,4,5-trichloropyridin-3-amine |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-1-10-5(8)4(9)3(2)7/h1H,9H2 |
Clave InChI |
FFGMRXDJMIMWNM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=N1)Cl)N)Cl)Cl |
SMILES canónico |
C1=C(C(=C(C(=N1)Cl)N)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

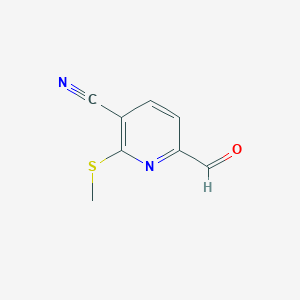

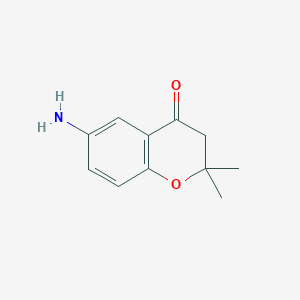
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
